molecular formula C15H10F2N2O2S B2619577 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide CAS No. 352548-14-2

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2619577
CAS No.: 352548-14-2
M. Wt: 320.31
InChI Key: ZXDXCGTUDLAPIZ-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a synthetic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with fluorine atoms at positions 4 and 6, and a methoxybenzamide group. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or acyl chloride. The reaction is often carried out in the presence of a catalyst such as iodine or under microwave irradiation to enhance the reaction rate and yield . The general reaction scheme can be represented as follows:

    Condensation Reaction: 2-aminothiophenol reacts with 4,6-difluorobenzaldehyde in the presence of a catalyst to form the benzothiazole ring.

    Acylation: The resulting benzothiazole derivative is then acylated with 4-methoxybenzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. It is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate G-protein coupled receptors, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual fluorine substitution enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2S/c1-21-10-4-2-8(3-5-10)14(20)19-15-18-13-11(17)6-9(16)7-12(13)22-15/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDXCGTUDLAPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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